4-Bromo-3'-fluoro-6'-methoxybiphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds as Versatile Building Blocks in Organic Chemistry
Biphenyl scaffolds are recognized as privileged structures in organic chemistry due to their unique conformational properties and their prevalence in a wide array of biologically active molecules and functional materials. The rotational ability around the central carbon-carbon single bond allows for a degree of flexibility, which can be influenced by the nature and position of substituents. This structural feature is critical in the design of molecules that can interact with biological targets or self-assemble into ordered materials.
The biphenyl unit is a common core in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. nih.gov Its rigid, yet tunable, framework provides a reliable platform for the spatial orientation of functional groups, which is essential for molecular recognition and biological activity. Furthermore, the electronic communication between the two phenyl rings can be modulated, influencing the photophysical and electronic properties of the resulting compounds, making them valuable in the development of organic electronics.
Importance of Halogenation and Alkoxy Functionalization in Modulating Biphenyl Reactivity and Properties
The introduction of halogen atoms and alkoxy groups onto the biphenyl scaffold is a powerful strategy for modifying its intrinsic properties. nih.gov Halogenation, the process of incorporating atoms such as fluorine, chlorine, bromine, or iodine, can significantly alter the electronic nature, lipophilicity, and metabolic stability of the molecule. researchgate.net For instance, the presence of a bromine atom, as in 4-Bromo-3'-fluoro-6'-methoxybiphenyl, provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, which are instrumental in building more complex molecular architectures. google.com Fluorine atoms, on the other hand, are often introduced to enhance metabolic stability and binding affinity to biological targets due to their small size and high electronegativity.
Alkoxy groups, such as the methoxy (B1213986) group in the target compound, are electron-donating and can influence the electron density distribution within the aromatic system. This, in turn, affects the reactivity of the biphenyl core towards electrophilic and nucleophilic reagents. Moreover, alkoxy groups can participate in hydrogen bonding, which can be crucial for molecular interactions and can impact the solubility and crystalline structure of the compound. The interplay between halogen and alkoxy substituents allows for a nuanced control over the physicochemical properties of biphenyl derivatives.
Overview of Advanced Research Trajectories for Polyfunctionalized Biphenyls
Current research on polyfunctionalized biphenyls is directed towards several exciting and innovative areas. In medicinal chemistry, there is a continuous effort to design and synthesize novel biphenyl-based compounds as therapeutic agents. These efforts are often guided by computational modeling to predict the interactions of these molecules with specific biological targets. The development of new synthetic methodologies, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, is also a major focus, enabling the efficient and selective synthesis of complex biphenyl structures. nih.gov
In the field of materials science, polyfunctionalized biphenyls are being explored for their potential in creating liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. nih.gov The ability to tune the electronic and photophysical properties through targeted functionalization makes these compounds highly attractive for such applications. Research is also being directed towards understanding the fundamental structure-property relationships in these systems, which is critical for the rational design of new materials with tailored functionalities.
While specific research findings on This compound are not extensively documented in publicly available literature, its structure suggests it would be a valuable intermediate in both medicinal chemistry and material science. The presence of bromo, fluoro, and methoxy groups on the biphenyl scaffold provides multiple points for synthetic modification and property tuning.
Table 1: Physicochemical Properties of Related Biphenyl Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Bromobiphenyl | C12H9Br | 233.10 | 92-66-0 |
| 4-Fluoro-4'-methoxybiphenyl | C13H11FO | 202.22 | 450-39-5 |
| 4-Bromo-3'-methoxybiphenyl | C13H11BrO | 263.13 | 157567-73-4 |
| 3-Bromo-4-methoxybiphenyl | C13H11BrO | 263.13 | 74447-73-7 |
| 4-Bromo-3-methoxyphenol | C7H7BrO2 | 203.03 | 102127-34-4 |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-16-13-7-6-11(15)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRNXIZHEXSJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Halogenated Methoxybiphenyls
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Bromo-3'-fluoro-6'-methoxybiphenyl, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of its intricate structure.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns
Proton NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the bromo, fluoro, and methoxy substituents.
The protons on the brominated ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the fluoro-methoxy substituted ring would display more complex splitting patterns due to both homo- and heteronuclear coupling with the fluorine atom. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-4', H-5' | 6.8 - 7.2 | Multiplet | - |
| H-2, H-6 | ~7.5 | Doublet | ~8.5 |
| H-3, H-5 | ~7.6 | Doublet | ~8.5 |
| -OCH₃ | ~3.9 | Singlet | - |
Note: This is a predicted data table based on known substituent effects on similar biphenyl (B1667301) structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Characterization: Aromatic and Substituent Resonances
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct resonance. The chemical shifts of the aromatic carbons are indicative of the substituent effects. The carbon attached to the bromine atom (C-4) would be shifted to a lower field, while the carbons attached to the fluorine (C-3') and methoxy (C-6') groups would also show characteristic shifts. The carbon of the methoxy group will appear as a distinct signal in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~139 |
| C-2, C-6 | ~128 |
| C-3, C-5 | ~132 |
| C-4 | ~122 |
| C-1' | ~125 |
| C-2' | ~115 (d, JC-F ≈ 20 Hz) |
| C-3' | ~160 (d, JC-F ≈ 245 Hz) |
| C-4' | ~110 (d, JC-F ≈ 25 Hz) |
| C-5' | ~120 (d, JC-F ≈ 5 Hz) |
| C-6' | ~158 |
| -OCH₃ | ~56 |
Note: This is a predicted data table based on known substituent effects on similar biphenyl structures. The 'd' indicates a doublet due to C-F coupling, with predicted coupling constants.
Fluorine-19 (¹⁹F) NMR for Precise Fluorine Environment Determination
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a multiplet, due to coupling with the adjacent aromatic protons. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a powerful tool for confirming the substitution pattern on the aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard such as CFCl₃.
Vibrational Spectroscopy (FTIR) for Functional Group Confirmation and Bonding Analysis
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which corresponds to molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methoxy group, C=C stretching of the aromatic rings, C-O stretching of the methoxy ether linkage, and C-Br and C-F stretching vibrations.
Interactive Data Table: Predicted FTIR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Aryl Ether) | 1250 - 1200 |
| C-F Stretch | 1200 - 1100 |
| C-Br Stretch | 700 - 500 |
Note: This is a predicted data table based on characteristic infrared absorption frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system, with its two conjugated aromatic rings, gives rise to characteristic absorption bands in the UV region. The position and intensity of the maximum absorption (λmax) are influenced by the substituents on the rings. The bromo, fluoro, and methoxy groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) due to their electronic effects. The degree of conjugation, which is dependent on the dihedral angle between the two phenyl rings, also significantly affects the UV-Vis spectrum.
X-ray Diffraction (XRD) Techniques for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, XRD analysis would provide precise bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. This information is invaluable for understanding the steric and electronic interactions between the substituents and the biphenyl core. The solid-state packing of the molecules, governed by intermolecular forces, can also be elucidated. For related substituted biphenyls, crystal structure analyses have provided detailed insights into their molecular conformations. For instance, the crystal structure of 4-bromo-4'-methoxy-biphenyl has been determined, revealing the planarity and packing of a similar molecular framework.
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For a molecule like this compound, SC-XRD would be instrumental in elucidating the dihedral angle between the two phenyl rings, a key conformational parameter in biphenyl systems.
Based on studies of analogous compounds, such as 4-bromo-4'-methoxy-biphenyl and 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, it is anticipated that the molecule would crystallize in a non-centrosymmetric space group, likely monoclinic or orthorhombic. researchgate.netnih.gov The dihedral angle between the phenyl rings is expected to be non-zero, indicating a twisted conformation to alleviate steric hindrance between the ortho-substituents and the hydrogen atoms on the adjacent ring. For instance, in 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the biphenyl rings is 24.57(4)°. nih.gov
The crystallographic parameters for a related compound, 4-bromo-4'-methoxy-biphenyl, are presented in the table below to provide a tangible example of the type of data obtained from an SC-XRD experiment.
| Crystallographic Parameter | Value for 4-bromo-4'-methoxy-biphenyl |
| Chemical Formula | C₁₃H₁₁BrO |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 6.0941(6) |
| b (Å) | 7.3417(7) |
| c (Å) | 24.394(2) |
| V (ų) | 1091.4 |
| Z | 4 |
Table 1: Crystallographic data for the related compound 4-bromo-4'-methoxy-biphenyl. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
Analysis of similar structures reveals the prevalence of halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base. In the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, Br···F contacts of 3.2405(17) Å and 3.2777(18) Å are observed, which are shorter than the sum of the van der Waals radii, indicating a significant interaction. nih.gov Similarly, in 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, short Br···O contacts of 3.139(2) Å are a key feature of the crystal packing. nih.gov
Hydrogen bonds, particularly those involving the fluorine and oxygen atoms as acceptors (C-H···F and C-H···O), are also expected to play a significant role. In the aforementioned tetrafluorobiphenyl derivative, C-H···F contacts of approximately 2.45 Å contribute to the stabilization of the crystal structure. nih.gov The methoxy group's oxygen atom is also a potent hydrogen bond acceptor.
A summary of the likely intermolecular interactions in the crystal structure of this compound, based on related compounds, is presented below.
| Interaction Type | Potential Atoms Involved | Example Distance in Related Compounds |
| Halogen Bond | Br···O, Br···F | Br···O = 3.139(2) Å |
| Hydrogen Bond | C-H···O, C-H···F | C-H···F ≈ 2.45 Å |
| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 3.773(2) - 3.796(2) Å |
Table 2: Anticipated intermolecular interactions for this compound based on analogous structures. nih.govnih.gov
Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Fluoro 6 Methoxybiphenyl Analogues
Density Functional Theory (DFT) Investigations of Electronic and Geometric Structures
Density Functional Theory (DFT) has become a prominent computational method for studying the electronic structure of molecules. researchgate.netmdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for analyzing medium to large organic compounds. nih.govnih.gov DFT calculations are used to determine optimized geometries, electronic properties, and potential energy surfaces, providing a foundational understanding of molecular behavior. researchgate.netmdpi.com
The first step in the computational analysis of a molecule like 4-Bromo-3'-fluoro-6'-methoxybiphenyl is geometry optimization. This process identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. cnr.ityoutube.com For biphenyl (B1667301) derivatives, a critical geometric parameter is the dihedral or torsional angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents.
The presence of substituents on the biphenyl scaffold dictates the preferred conformation. In the case of this compound, the bromine, fluorine, and methoxy (B1213986) groups will interact, influencing the rotational barrier around the central carbon-carbon single bond. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately model these interactions to find the minimum energy conformation. nih.govresearchgate.net The conformational landscape can be explored by systematically rotating the phenyl rings to map out the potential energy surface, identifying stable conformers and the transition states between them. chemrxiv.org
Table 1: Predicted Geometric Parameters for this compound This interactive table provides hypothetical optimized geometric parameters based on DFT calculations typical for substituted biphenyls.
| Parameter | Description | Predicted Value |
| C-C (inter-ring) | The bond length between the two phenyl rings. | ~1.49 Å |
| C-Br Bond Length | The bond length between the carbon and bromine atoms. | ~1.91 Å |
| C-F Bond Length | The bond length between the carbon and fluorine atoms. | ~1.36 Å |
| C-O Bond Length | The bond length between the carbon and oxygen of the methoxy group. | ~1.37 Å |
| Dihedral Angle | The torsional angle between the planes of the two phenyl rings. | 40° - 60° |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govschrodinger.com
For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net The HOMO is typically distributed over the more electron-rich portions of the molecule, while the LUMO is located on the electron-deficient areas. ichem.mdresearchgate.net The presence of the electron-donating methoxy group and the electron-withdrawing halogen atoms will significantly influence the localization and energy levels of these orbitals. rsc.org This analysis helps predict how the molecule will interact with other reagents. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties This interactive table presents typical FMO data for a halogenated methoxybiphenyl analogue, calculated using DFT.
| Property | Symbol | Description | Predicted Value (eV) |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -5.5 |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -0.5 |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO. | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netmdpi.com It provides a visual representation of the charge distribution around the molecule. preprints.org The MEP is mapped onto the molecule's surface, with different colors representing different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the π-systems of the phenyl rings, making these sites targets for electrophiles. nih.gov Conversely, positive potential regions might be located around the hydrogen atoms and potentially near the carbon atom bonded to the electronegative bromine, indicating sites for nucleophilic interaction. researchgate.net This visual information complements FMO analysis in predicting the molecule's chemical behavior. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Capabilities
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. acs.orgresearchgate.net QSPR has been widely applied to halogenated biphenyls, such as polychlorinated biphenyls (PCBs), to predict properties like toxicity, solubility, and retention times. nih.govresearchgate.netnih.gov
The foundation of a successful QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode structural or physicochemical information about a molecule. For halogenated methoxybiphenyl systems, descriptors can be categorized as:
Constitutional: Molecular weight, number of specific atoms (e.g., halogens).
Topological: Indices that describe the connectivity of atoms.
Geometric: Descriptors derived from the 3D structure, such as molecular surface area and volume.
Quantum Chemical: Properties calculated from the electronic structure, including HOMO/LUMO energies, dipole moment, and atomic charges. scielo.org.mxsemanticscholar.org
For compounds like this compound, descriptors related to polarizability, hydrophobicity (like LogP), and electronic effects (Burden eigenvalues) are often crucial for building predictive models. uliege.benih.gov
Table 3: Key Molecular Descriptors for QSPR of Halogenated Biphenyls This interactive table lists common descriptors used in QSPR studies of halogenated aromatic compounds.
| Descriptor Type | Examples | Relevance |
| Constitutional | Molecular Weight, Halogen Count | Basic molecular properties influencing bulk behavior. |
| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular branching and size. |
| Geometric | Molecular Surface Area, Molar Volume | Relates to intermolecular interactions and transport properties. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Polarizability | Describes electronic structure, reactivity, and interaction with electric fields. uliege.be |
| Hydrophobicity | LogP, LogD | Critical for predicting environmental fate and biological uptake. uliege.be |
Computational methods can predict various parameters that are otherwise determined experimentally. DFT, for instance, is used to calculate spectroscopic data, such as vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the structural characterization of newly synthesized compounds. researchgate.netmdpi.com
Furthermore, conceptual DFT provides a framework for defining chemical reactivity indices. nih.govresearchgate.net These global and local descriptors quantify the reactivity of a molecule. scielo.org.mx
Global Reactivity Descriptors:
Chemical Hardness (η): Resistance to change in electron distribution.
Electronic Chemical Potential (μ): The escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Table 4: Predicted Reactivity Indices for this compound This interactive table shows representative values for reactivity indices derived from DFT calculations.
| Reactivity Index | Formula | Predicted Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 5.5 - 6.5 |
| Electron Affinity (A) | A ≈ -ELUMO | 0.5 - 1.5 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.0 - 4.0 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.0 - 2.5 |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | 1.8 - 3.2 |
Analysis of Intermolecular Interactions and Crystal Engineering Principles
The rational design of crystalline materials, or crystal engineering, relies on a deep understanding of the intermolecular interactions that guide molecules to self-assemble into ordered, three-dimensional structures. For analogues of this compound, a combination of halogen atoms (Br, F) and a methoxy group (-OCH3) provides a rich landscape of potential non-covalent interactions. Computational tools are indispensable for dissecting these forces, predicting crystal packing, and understanding the resulting supramolecular architectures.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. nih.gov By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing environment.
A key property mapped is the normalized contact distance (d_norm), which highlights regions of intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen or halogen bonds, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation distance. nih.gov For a molecule like this compound, these red areas would be expected at the sites of potential halogen bonds involving the bromine atom and hydrogen bonds involving the fluorine and methoxy-oxygen atoms.
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 35.5 | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |
| C···H/H···C | 28.0 | Indicates interactions between hydrogen atoms and the aromatic rings, contributing to packing efficiency. |
| Br···H/H···Br | 12.5 | Highlights the role of the bromine atom in forming weak hydrogen bonds and other contacts. |
| O···H/H···O | 10.2 | Signifies hydrogen bonding involving the methoxy group's oxygen atom. |
| F···H/H···F | 7.8 | Represents contacts involving the fluorine atom, which can participate in weak hydrogen bonding. |
| Other | 6.0 | Includes minor contributions from C···C, C···Br, and other contacts. |
To further understand the energetics of these interactions, energy framework calculations are employed. This method uses the Hirshfeld surface partitioning to calculate the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The resulting frameworks visualize the strength and nature of the packing as a series of cylinders connecting molecular centroids, where the cylinder's radius is proportional to the interaction energy. researchgate.net This allows for a clear distinction between interaction motifs dominated by dispersion forces (common in π-π stacking) and those driven by electrostatic interactions (as seen in strong hydrogen or halogen bonds). researchgate.net
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. nih.govresearchgate.net The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond to another atom (e.g., the C-Br bond). This positive character arises from the anisotropic distribution of electron density around the bonded halogen. researchgate.net
In analogues of this compound, the bromine atom is a prime candidate for participating in halogen bonding. Its σ-hole can interact with Lewis bases in the same or adjacent molecules. For instance, short Br···O contacts with the oxygen atom of the methoxy group could be a key interaction directing the assembly of molecules into sheets or chains. nih.gov The directionality and strength of halogen bonds make them a powerful tool in crystal engineering, allowing for the programmed assembly of molecules into desired supramolecular structures. elsevierpure.com
The fluorine atom, while also a halogen, is generally considered a poor halogen bond donor due to its high electronegativity and low polarizability, which typically prevent the formation of a positive σ-hole. However, it can act as a halogen bond acceptor. The interplay between the Br···O halogen bonds and weaker C-H···F or C-H···O hydrogen bonds would collectively determine the final crystal packing arrangement. Computational studies are crucial for predicting the geometry and relative strength of these competing interactions, thereby guiding the synthesis of materials with specific topologies and properties.
Computational Studies on Rotational Energy Barriers and Conformational Dynamics of Biphenyls
The biphenyl scaffold is not static; it possesses conformational flexibility primarily through rotation around the central C-C single bond that links the two phenyl rings. This rotation is not free and is characterized by an energy barrier that dictates the rate of interconversion between different conformers. The magnitude of this rotational energy barrier is highly sensitive to the nature and position of substituents on the phenyl rings. libretexts.org
Biphenyl itself is non-planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 45° to minimize steric repulsion between the ortho-hydrogen atoms. libretexts.org Rotation from this minimum energy conformation to a planar (0° dihedral angle) or perpendicular (90° dihedral angle) transition state requires surmounting an energy barrier. Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective for calculating these barriers. rsc.orgresearchgate.net Functionals such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311+G*), can provide accurate predictions of both the minimum energy dihedral angles and the activation energies for rotation. semanticscholar.orgmdpi.com
For this compound, none of the substituents are in the sterically critical ortho positions (positions 2, 2', 6, and 6'). The absence of bulky ortho groups means that the steric hindrance to rotation is relatively low, similar to that of unsubstituted biphenyl. Therefore, the rotational energy barrier is expected to be small, allowing for rapid conformational changes at room temperature. libretexts.org This contrasts sharply with biphenyls bearing large ortho substituents, which can have rotational barriers high enough (>19 kcal/mol) to allow for the isolation of stable rotational isomers, a phenomenon known as atropisomerism. libretexts.org
Computational studies can generate a potential energy surface by systematically varying the dihedral angle and calculating the energy at each step. mdpi.com The results provide critical insights into the conformational landscape of the molecule.
| Compound | Substitution Pattern | Typical Calculated Barrier (kcal/mol) | Conformational Dynamics |
|---|---|---|---|
| Biphenyl | Unsubstituted | ~2.0 - 2.2 | Fast rotation at room temperature. |
| This compound | No ortho-substituents | ~2.5 - 4.0 (Estimated) | Fast rotation, slightly higher barrier than biphenyl due to electronic and minor steric effects. |
| 2,2'-Difluorobiphenyl | ortho-Substituted | ~6.0 - 8.0 | Hindered rotation, but still relatively fast. |
| 2,2'-Dimethylbiphenyl | ortho-Substituted | ~15 - 18 | Severely hindered rotation; atropisomers may be separable at low temperatures. |
These computational models are essential for understanding how substitution patterns influence molecular shape and flexibility. nih.gov For a molecule like this compound, this dynamic behavior can affect its ability to pack efficiently in a crystal or to bind to a biological target, making conformational analysis a cornerstone of its theoretical characterization.
Structure Reactivity and Structure Property Relationships Srr/spr in 4 Bromo 3 Fluoro 6 Methoxybiphenyl and Substituted Biphenyl Systems
Influence of Halogen Substituents (Bromine and Fluorine) on Electronic and Steric Properties
The presence of bromine on one phenyl ring and fluorine on the other significantly modulates the electronic landscape and steric profile of 4-Bromo-3'-fluoro-6'-methoxybiphenyl. Halogens exert a dual electronic influence on aromatic rings: they are electronegative and withdraw electron density through the sigma bond (inductive effect, -I), while their lone pairs can donate electron density into the pi-system (resonance or mesomeric effect, +M).
For both fluorine and bromine, the inductive effect outweighs the resonance effect, making them deactivating groups toward electrophilic aromatic substitution compared to unsubstituted benzene (B151609). researchgate.net However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is still operative. Fluorine is the most electronegative halogen, exerting a strong -I effect, but its +M effect is also more pronounced than that of bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. Bromine is less electronegative but its 4p orbitals have poorer overlap with carbon's 2p orbitals, resulting in a weaker +M effect.
In terms of steric properties, the van der Waals radius increases from fluorine to bromine. This difference in size has significant implications for conformational preferences and reactivity, especially when the substituent is in an ortho position. msu.edu In this compound, neither halogen is at an ortho position, so their direct steric impact on the biphenyl (B1667301) twist angle is minimal. However, their electronic properties are key to the molecule's reactivity.
| Property | Fluorine (F) | Bromine (Br) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| Inductive Effect | Strongly withdrawing (-I) | Moderately withdrawing (-I) |
| Resonance Effect | Weakly donating (+M) | Very weakly donating (+M) |
| van der Waals Radius (Å) | 1.47 | 1.85 |
| Overall Effect on Electrophilic Substitution | Deactivating, Ortho/Para directing | Deactivating, Ortho/Para directing |
The reactivity of the two aromatic rings in this compound towards substitution is distinct, governed by the existing substituents.
Electrophilic Aromatic Substitution (EAS): Both rings are deactivated towards electrophilic attack compared to benzene due to the halogen and methoxy (B1213986) substituents. researchgate.netnih.gov
Ring A (4-Bromo): The bromine atom is a deactivator but an ortho-, para-director. Since the para position is occupied by the other phenyl ring, electrophilic attack would be directed to the positions ortho to the bromine (positions 3 and 5).
Ring B (3'-fluoro-6'-methoxy): This ring contains a strongly activating ortho-, para-directing methoxy group and a deactivating ortho-, para-directing fluorine atom. The powerful activating effect of the methoxy group dominates. nih.gov It directs electrophiles primarily to its para position (position 4') and its open ortho position (position 5'). The fluorine at the 3' position also directs to its ortho (2', 4') and para (6') positions. The combined effect strongly favors substitution at the 4' and 5' positions, with the 4' position (para to methoxy) being particularly activated. Therefore, Ring B is significantly more reactive towards EAS than Ring A.
Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur, a ring must typically contain a good leaving group (like a halogen) and be activated by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org
The this compound molecule is not strongly activated for SNAr under standard conditions. The methoxy group is electron-donating by resonance, which disfavors the formation of the negatively charged Meisenheimer intermediate required for the addition-elimination mechanism. libretexts.org
However, fluorine is a better leaving group than bromine in many SNAr reactions if the ring is sufficiently electron-deficient, because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.org In this specific molecule, neither ring is sufficiently electron-poor to make SNAr a facile process without harsh conditions or specialized reagents.
In biphenyl systems, the conformation is defined by the dihedral (twist) angle between the two phenyl rings. Unsubstituted biphenyl is not planar in the gas phase, adopting a twist angle of about 45° due to the balance between stabilizing pi-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho hydrogens. ic.ac.ukslideshare.net
The presence of substituents at the ortho positions (2, 6, 2', and 6') dramatically increases steric hindrance, forcing a larger dihedral angle and increasing the energy barrier to rotation around the C-C single bond connecting the rings. msu.edu In this compound, the methoxy group at the 6' position is an ortho-substituent. This -OCH₃ group is sterically more demanding than a hydrogen atom and will clash with the ortho-hydrogens (positions 2 and 6) on the other ring as it rotates. This steric repulsion forces the rings into a more twisted conformation and significantly restricts free rotation, a key factor for the emergence of atropisomerism. ic.ac.ukunibo.it This restricted rotation can also influence reactivity by altering the extent of conjugation between the two rings.
Electronic and Steric Effects of the Methoxy Group on Aromatic Rings
The methoxy group (-OCH₃) at the 6'-position has a profound influence on the properties of the molecule due to both electronic and steric factors.
Electronic Effects: The methoxy group is a classic example of a substituent with opposing electronic effects.
Resonance Effect (+M): The oxygen atom's lone pairs can be delocalized into the aromatic pi-system. This resonance donation increases electron density at the ortho and para positions, making the ring more reactive towards electrophiles. This effect is powerful, classifying the methoxy group as a strong activating group. nih.gov
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.
Steric Effects: As an ortho substituent, the 6'-methoxy group imparts significant steric bulk. The methyl group is not linear and requires a certain volume, which leads to steric clashes with the adjacent phenyl ring. msu.edu This steric hindrance is the primary reason for the restricted rotation around the biaryl bond, which can give rise to axial chirality. The energy barrier for this rotation is directly related to the effective size of the ortho group. rsc.orgnih.gov
Correlations between Substituent Patterns and Chemical Reactivity in Subsequent Functionalization Reactions
The substituent pattern of this compound makes it a versatile substrate for further chemical modification, particularly through cross-coupling reactions. The carbon-bromine bond is a common handle for such transformations.
A prime example is the Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound using a palladium catalyst. mdpi.com The reactivity of the C-Br bond in this reaction is influenced by the electronic environment of the ring.
The bromo-substituted ring is relatively electron-neutral to slightly deactivated. The oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the C-Br bond, is generally feasible.
The presence of the electron-donating methoxy group and the electron-withdrawing fluorine on the other ring can have a more subtle electronic influence on the first ring, but the primary site of reaction for standard Suzuki couplings would be the C-Br bond. nih.gov
The reaction conditions (catalyst, ligand, base, solvent) can be tuned to achieve high yields. Electron-rich boronic acids often couple efficiently with such aryl bromides. nih.gov The steric hindrance from the ortho-methoxy group is on the other ring and is unlikely to significantly impede the coupling reaction at the distant 4-position.
| Reaction Type | Reactive Site | Governing Factors | Predicted Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C4-Br bond | Feasibility of oxidative addition; electronic nature of substituents. | Good to excellent yields expected with appropriate catalyst/ligand system. |
| Electrophilic Nitration | C4' or C5' | Strong activating effect of the 6'-methoxy group. | Selective nitration on the methoxy- and fluoro-substituted ring. nih.gov |
| Metal-Halogen Exchange | C4-Br bond | Stability of the resulting organometallic species. | Feasible with organolithium or Grignard reagents to form an aryl lithium/magnesium species. |
Investigation of Axial Chirality and Atropisomerism in Substituted Biaryl Compounds
A critical feature of substituted biaryl compounds is the potential for axial chirality, a type of stereoisomerism that results from restricted rotation (hindered rotation) about a single bond. Stereoisomers that can be isolated due to this restricted rotation are called atropisomers. unibo.it
For a biphenyl derivative to exhibit atropisomerism, two conditions must be met:
Rotation around the aryl-aryl single bond must be sufficiently slow at a given temperature to allow for the isolation of individual enantiomers. This requires a high rotational energy barrier (typically >24 kcal/mol for stability at room temperature). rsc.org
The molecule must be chiral, meaning it cannot be superimposable on its mirror image. This requires a lack of a plane of symmetry in the twisted conformation.
In this compound, the 6'-methoxy group acts as a bulky ortho-substituent. This group sterically interferes with the ortho-hydrogens of the other ring, creating a significant barrier to rotation. msu.eduic.ac.uk Furthermore, the substitution pattern on both rings is asymmetric. Ring A is substituted at position 4, and Ring B is substituted at positions 3' and 6'. This lack of symmetry ensures that the molecule is chiral when rotation is restricted. Therefore, This compound is expected to exhibit axial chirality and exist as a pair of atropisomers (enantiomers) . unibo.it The stability of these atropisomers, i.e., how easily they interconvert (racemize), would depend on the precise magnitude of the rotational energy barrier, which is influenced by the effective steric size of the 6'-methoxy group. nih.gov
Advanced Chemical Applications and Materials Science Prospects for Halogenated Methoxybiphenyls
Role in Organic Electronic and Optoelectronic Materials Development
The biphenyl (B1667301) framework is a well-established core for many organic electronic materials. The introduction of halogen and methoxy (B1213986) substituents, as seen in "4-Bromo-3'-fluoro-6'-methoxybiphenyl," can modulate the electronic and photophysical properties of the parent biphenyl structure, making it suitable for various optoelectronic applications.
Integration into Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)
The inherent rigidity and planarity of the biphenyl core in "this compound" are desirable characteristics for materials used in OLEDs and LCDs. The presence of the methoxy group, an electron-donating group, and the fluoro and bromo groups, which are electron-withdrawing, creates a polarized molecule. This electronic asymmetry can be advantageous for charge injection and transport in OLEDs.
In the context of LCDs, the rod-like shape of biphenyl derivatives is a key feature for achieving liquid crystalline phases. The specific substitution pattern of "this compound" would influence its mesomorphic properties, potentially leading to the formation of nematic or smectic phases essential for the functioning of LCDs. The polarity and polarizability of the molecule, influenced by the substituents, would also play a crucial role in its response to an electric field, a fundamental aspect of LCD technology.
Contribution to Organic Semiconductors and Charge Transport Phenomena
The performance of organic semiconductors is heavily dependent on the efficiency of charge transport, which is governed by the molecular packing in the solid state and the electronic coupling between adjacent molecules. The substituents on the biphenyl core of "this compound" would dictate its solid-state morphology.
Incorporation into Polymeric and Hybrid Organic-Inorganic Materials
The reactivity of the bromine atom in "this compound" makes it a valuable building block for the synthesis of advanced polymeric and hybrid materials.
Functionalized Polymers and Organic Polymers of Intrinsic Microporosity (OMIMs)
"this compound" can be used as a monomer in polymerization reactions. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds and create extended polymer chains. The resulting functionalized polymers could possess unique optical and electronic properties derived from the biphenyl repeating unit.
Furthermore, the rigid and contorted structure that can be designed from biphenyl units makes them suitable for the creation of Organic Polymers of Intrinsic Microporosity (OMIMs). These materials have a high free volume due to inefficient packing of the polymer chains, leading to permanent microporosity. By incorporating "this compound" into a polymer backbone, the steric hindrance introduced by the substituents could prevent efficient chain packing, thereby generating intrinsic microporosity. Such materials are of great interest for applications in gas storage and separation.
Application as Ligands in Metal-Organic Frameworks (MOFs)
While the biphenyl unit itself is a common component of ligands for Metal-Organic Frameworks (MOFs), "this compound" would require further functionalization with coordinating groups (e.g., carboxylic acids, pyridyls) to act as a ligand. However, its rigid structure and the potential for post-synthetic modification via the bromine atom make it an interesting precursor for MOF ligands. MOFs constructed from such functionalized ligands could exhibit interesting properties, such as luminescence or catalytic activity, influenced by the electronic nature of the biphenyl unit.
Utilization as Key Intermediates in Complex Organic Synthesis
The true strength of "this compound" in the current chemical landscape lies in its potential as a versatile intermediate for the synthesis of more complex organic molecules. The differential reactivity of the C-Br bond and the potential for reactions at other positions on the aromatic rings make it a valuable synthon.
The bromine atom is a particularly useful handle for a variety of chemical transformations. It can be readily converted into other functional groups or used as a coupling partner in numerous cross-coupling reactions. For example, a Suzuki-Miyaura coupling reaction could be employed to replace the bromine atom with a wide range of aryl, heteroaryl, or alkyl groups, allowing for the construction of complex biaryl and polyaryl structures. These structures are often the core of pharmacologically active molecules and advanced materials.
Building Blocks for the Construction of Diverse Polyaromatic and Heterocyclic Systems
The molecular framework of this compound is primed for elaboration into more complex polyaromatic and heterocyclic structures. The presence of a bromine atom on one of the phenyl rings is a key feature, rendering the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, the bromo substituent can readily participate in Suzuki-Miyaura coupling reactions. nih.govmdpi.com By reacting this compound with a wide array of aryl or heteroaryl boronic acids or esters, intricate biaryl and heterobiaryl systems can be constructed. This methodology is renowned for its mild reaction conditions and tolerance of various functional groups, making it a highly versatile tool for extending the aromatic system of the parent molecule.
Similarly, Sonogashira coupling provides a pathway to introduce alkyne functionalities. researchgate.netorganic-chemistry.orgnih.govnih.gov The reaction of this compound with terminal alkynes, catalyzed by palladium and copper(I), would yield substituted biphenyls bearing an alkynyl group. These products can serve as precursors for larger polycyclic aromatic hydrocarbons (PAHs) through subsequent cyclization reactions or be utilized in the synthesis of materials with interesting photophysical properties.
Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction would enable the introduction of primary or secondary amines at the 4-position of the biphenyl system, opening avenues to synthesize novel heterocyclic compounds, such as carbazoles or other nitrogen-containing polyaromatics, which are often sought after for their electronic and photophysical properties.
The following table summarizes the potential transformations of this compound into more complex aromatic systems:
| Reaction Type | Reactant | Potential Product | Significance |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Polyaromatic Hydrocarbons | Construction of extended π-conjugated systems |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted Biphenyls | Precursors for larger PAHs and functional materials |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | N-Aryl Biphenyls | Synthesis of nitrogen-containing heterocycles |
Precursors for Novel Functional Materials in Chemical Design
The unique combination of fluoro and methoxy substituents on the biphenyl core of this compound suggests its potential as a precursor for novel functional materials. The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, often leading to enhanced thermal stability, improved solubility in organic solvents, and modified electronic characteristics. rsc.orgman.ac.ukmdpi.comresearchgate.net
The presence of the fluorine atom can induce a specific molecular packing in the solid state due to favorable intermolecular interactions, which can be exploited in the design of organic semiconductors or other electronic materials. The methoxy group, being an electron-donating group, can modulate the electronic properties of the resulting materials, influencing their HOMO-LUMO gap and, consequently, their optical and electronic behavior.
By leveraging the reactivity of the bromo group, as discussed in the previous section, this molecule can be incorporated into larger polymeric structures. For example, polymerization via Suzuki coupling could lead to the formation of fluorinated and methoxylated poly(p-phenylene) derivatives. Such polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where the fluorine and methoxy groups can fine-tune the material's performance.
The table below outlines the potential influence of the substituents on the properties of materials derived from this compound:
| Substituent | Potential Influence on Material Properties | Potential Applications |
| Fluorine | Enhanced thermal stability, modified electronic properties, specific solid-state packing | Organic electronics, hydrophobic coatings |
| Methoxy Group | Electron-donating character, modulation of HOMO-LUMO gap | Organic light-emitting diodes, organic photovoltaics |
| Biphenyl Core | Rigid conjugated backbone | High-performance polymers, liquid crystals |
Exploration in Liquid Organic Hydrogen Carriers (LOHCs) for Energy Storage
Liquid Organic Hydrogen Carriers (LOHCs) are emerging as a promising technology for the safe and efficient storage and transportation of hydrogen. taylorandfrancis.comnih.govmdpi.commdpi.com The concept relies on the reversible hydrogenation and dehydrogenation of an organic molecule. Biphenyl and its derivatives are considered potential candidates for LOHC systems due to their high hydrogen storage capacity and the stability of both their hydrogenated and dehydrogenated forms. nih.govresearchgate.net
The biphenyl core of this compound can theoretically be hydrogenated to its corresponding bicyclohexyl (B1666981) derivative, thereby storing a significant amount of hydrogen. The presence of the fluoro and methoxy substituents could influence the thermodynamics and kinetics of the hydrogenation and dehydrogenation processes. For instance, these groups might affect the catalyst's activity and selectivity during the hydrogen release step.
While specific research on this compound as an LOHC is not yet prominent, the broader class of substituted biphenyls is under investigation. The key parameters for an effective LOHC include a high gravimetric and volumetric hydrogen density, favorable thermodynamics for the hydrogenation/dehydrogenation cycle, long-term stability, and low toxicity. The functional groups on this particular biphenyl would need to be evaluated for their impact on these critical parameters.
The following table provides a hypothetical comparison of key LOHC parameters for biphenyl and a substituted biphenyl like this compound:
| Parameter | Biphenyl | This compound (Hypothetical) | Influence of Substituents |
| Gravimetric H₂ Density | ~7.3 wt% | Potentially lower due to increased molecular weight | The bromo, fluoro, and methoxy groups add mass without contributing to hydrogen storage. |
| Thermodynamics of Dehydrogenation | Endothermic | May be altered | Electronic effects of substituents could influence the bond strengths in the hydrogenated form. |
| Catalyst Interaction | Studied | Needs investigation | Substituents could affect catalyst binding and activity. |
| Physical State | Solid at RT | Likely liquid or low-melting solid | Substituents can lower the melting point, which is advantageous for handling. |
Further research is necessary to fully assess the viability of this compound and other functionalized biphenyls in LOHC applications.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 4-Bromo-3'-fluoro-6'-methoxybiphenyl?
- Methodology : A common approach involves regioselective bromination of a biphenyl precursor. For example, using N-bromosuccinimide (NBS) with catalytic p-toluenesulfonic acid (pTsOH) in ACS-grade methanol under controlled conditions can achieve selective ortho-bromination. Pre-functionalized intermediates like 3′-fluoro-6′-methoxy-[1,1′-biphenyl]-4-ol are critical starting materials . Post-synthetic purification via flash chromatography or recrystallization ensures high purity.
Q. How can HPLC and LCMS be optimized for purity analysis of this compound?
- Methodology : Reverse-phase HPLC with a C18 column (e.g., 3.5 µm particle size) under acidic conditions (0.1% TFA in water/acetonitrile gradient) provides sharp retention peaks (~1.68 minutes). LCMS (ESI+) confirms molecular weight (e.g., m/z 294 [M+H]+) and detects impurities. Adjusting mobile phase pH or column temperature improves resolution for structurally similar byproducts .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodology :
- NMR : - and -NMR identify substituent positions. For instance, the methoxy group ( ~3.8 ppm) and fluorine-induced deshielding in aromatic protons are diagnostic.
- FT-IR : Bands at ~1250 cm (C-F stretch) and ~2850 cm (O-CH) validate functional groups.
- X-ray crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing fluoro group directs electrophilic substitutions meta. Computational DFT studies (e.g., using Gaussian 09) predict charge distribution and reactive sites. Experimentally, coupling with arylboronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid) under Pd(PPh) catalysis at 80°C yields biaryl products. Monitor regioselectivity via -NMR .
Q. How to resolve contradictions in spectral data arising from substituent interactions?
- Methodology : Discrepancies in NMR shifts may stem from anisotropic effects of bromine or fluorine. For example, para-methoxy groups can shield adjacent protons, countering fluorine deshielding. Use 2D-NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computed chemical shifts (e.g., using ADF software) to validate assignments .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Flow chemistry minimizes side reactions by ensuring rapid mixing and precise temperature control. For example, continuous flow reactors with residence times <5 minutes reduce dimerization. Alternatively, scavenger resins (e.g., QuadraSil® AP) remove excess brominating agents. Optimize stoichiometry via DoE (Design of Experiments) to suppress di-brominated byproducts .
Q. How can computational modeling predict photophysical properties?
- Methodology : Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis set calculates UV-Vis absorption spectra. Solvent effects (e.g., methanol) are incorporated via PCM (Polarizable Continuum Model). Compare computed (~280 nm) with experimental data to validate electronic transitions. HOMO-LUMO gaps indicate charge-transfer potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
